molecular formula C6H13NO3 B015566 4-Hydroxyisoleucine CAS No. 781658-23-9

4-Hydroxyisoleucine

Cat. No. B015566
M. Wt: 147.17 g/mol
InChI Key: OSCCDBFHNMXNME-DSDZBIDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Hydroxyisoleucine involves several enzymatic steps. One novel approach for its enzymatic synthesis suggests a two-step process, beginning with the aldol condensation of acetaldehyde and alpha-ketobutyrate catalyzed by a specific aldolase to form 4-hydroxy-3-methyl-2-keto-pentanoate (HMKP). This intermediate is then aminated to yield 4-Hydroxyisoleucine, utilizing a coupled aldolase/branched-chain amino acid aminotransferase bienzymatic reaction (Smirnov et al., 2007). Additionally, a chemoenzymatic synthesis has been reported, providing a short, efficient method with total control of stereochemistry, highlighting the versatility of synthetic approaches to this compound (Rolland-Fulcrand et al., 2004).

Molecular Structure Analysis

The molecular structure of 4-Hydroxyisoleucine, particularly its stereoisomer (2S,3R,4S)-4-Hydroxyisoleucine, is critical for its biological activity. Research comparing its natural and synthetic analogues emphasizes the importance of its stereochemical configuration for insulinotropic effects. Only the major isomer of 4-Hydroxyisoleucine was found to potentiate insulin release, highlighting the specificity of its molecular structure in its biological activity (Broca et al., 2000).

Chemical Reactions and Properties

4-Hydroxyisoleucine's chemical reactions, particularly its insulinotropic properties, are of significant interest. The compound's ability to increase glucose-induced insulin secretion through a direct effect on isolated islets of Langerhans has been well documented, underpinning its potential as a therapeutic agent for diabetes (Sauvaire et al., 1998). Furthermore, its biosynthesis in microbes like Bacillus thuringiensis, through hydroxylation of L-isoleucine, reveals the biochemical pathways that can be harnessed for its production (Kodera et al., 2009).

Physical Properties Analysis

The physical properties of 4-Hydroxyisoleucine, such as solubility, crystalline structure, and thermal stability, are crucial for its processing and formulation in therapeutic applications. While specific studies on these properties are less common, computational and experimental approaches offer insights into its behavior in various conditions, supporting the development of pharmaceutical formulations (Ahmad et al., 2023).

Chemical Properties Analysis

The chemical properties of 4-Hydroxyisoleucine, including its reactivity, isomerization potential, and interactions with biological molecules, are integral to its function as an insulinotropic agent. Studies focusing on the synthesis of its analogues and derivatives aim to enhance its biological activity or modulate its pharmacokinetic properties for better therapeutic outcomes (Aouadi et al., 2008).

Scientific Research Applications

Treatment for Obesity and Insulin Resistance

  • Scientific Field : Endocrinology
  • Application Summary : 4-Hydroxyisoleucine (4-OHIle) has been found to have effects on insulin resistance associated with obesity . It increases glucose-induced insulin release, and the insulin response mediated by 4-OHIle depends on glucose concentration .
  • Methods of Application : The research was conducted by reviewing scientific literature from databases in PubMed, Google Scholar, EMBASE, and the Thomson Reuters software EndNote X7.7 .
  • Results : The beneficial effects observed are related to the regulation of blood glucose, plasma triglycerides, total cholesterol, free fatty acid levels, and the improvement of liver function .

Diabetes Treatment

  • Scientific Field : Pharmacology
  • Application Summary : 4-Hydroxyisoleucine (4-HIL) is a promising drug for treating diabetes . It was synthesized from self-produced L-isoleucine (Ile) in Corynebacterium glutamicum by expressing an Ile dioxygenase gene .
  • Methods of Application : Programming adaptive laboratory evolution (ALE) was designed and conducted in SZ06 to promote 4-HIL biosynthesis .
  • Results : The maximum 4-HIL titer was 152.19±14.60 mM, 28.4% higher than that in SZ06 .

Metabolic Syndrome Treatment

  • Scientific Field : Metabolic Research
  • Application Summary : 4-hydroxyisoleucine has been found to reduce insulin resistance in muscle and/or liver by activating insulin receptor substrate-associated phosphoinositide 3 (PI3) kinase activity . It also reduced body weight in diet-induced obese mice .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results indicate a reduction in body weight in diet-induced obese mice .

Computational Pharmacology and Chemistry

  • Scientific Field : Computational Pharmacology
  • Application Summary : 4-Hydroxyisoleucine has been studied for its drug-like properties and pharmacokinetic characteristics using computational pharmacology and chemistry . It has been found to comply with important drug-like physicochemical properties and pharmaceutical companies’ drug-ability rules .
  • Methods of Application : ADMETLab 2.0 was used to determine its important drug-related properties .
  • Results : 4-Hydroxyisoleucine has been predicted to have satisfactory cell permeability . It may have central nervous system (CNS) effects due to blood-brain barrier permeation . No well-known toxicities were predicted in silico .

Biosynthesis in Corynebacterium Glutamicum

  • Scientific Field : Applied Microbiology and Biotechnology
  • Application Summary : 4-Hydroxyisoleucine has been synthesized from glucose in Corynebacterium glutamicum by overexpressing the isoleucine dioxygenase gene .
  • Methods of Application : A triple-functional dynamic control system was designed to regulate the activity of isoleucine dioxygenase, the supply of α-ketoglutarate, O2, and isoleucine, and the synthesis of by-product L-lysine .
  • Results : The highest 4-Hydroxyisoleucine titer was 177.3±8.9 mM .

Reduction of Total Cholesterol Levels

  • Scientific Field : Biochemistry
  • Application Summary : 4-Hydroxyisoleucine has been shown to be effective in reducing total cholesterol levels in humans .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results indicate a reduction in total cholesterol levels in humans .

Antidiabetic Properties

  • Scientific Field : Traditional Medicine
  • Application Summary : 4-Hydroxyisoleucine is a pharmacologically active natural product with prominent antidiabetic properties . It increases insulin secretion via a direct effect on isolated islet cells both in rats and humans .
  • Methods of Application : The research was conducted by reviewing scientific literature from databases in PubMed, Google Scholar, EMBASE, and the Thomson Reuters software EndNote X7.7 .
  • Results : The stimulating effect was strictly glucose dependent . Reduction in body weight and plasma triglyceride and total cholesterol levels resulted from the application of 4-hydroxyisoleucine .

Treatment of Dyslipidaemias

  • Scientific Field : Biochemistry
  • Application Summary : 4-Hydroxyisoleucine has been shown to be effective in treating dyslipidaemias .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results indicate a reduction in plasma triglyceride and total cholesterol levels .

Treatment of Metabolic Syndrome

  • Scientific Field : Endocrinology
  • Application Summary : This plant-derived amino acid offers an attractive package for the treatment of the metabolic syndrome as a whole and also type 2 diabetes, obesity, and dyslipidaemias .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The results indicate a reduction in body weight and plasma triglyceride and total cholesterol levels .

Future Directions

The density functional theory (DFT) study provided support to the findings obtained from drug-like property predictions . Hence, it is a very logical approach to proceed further with a detailed pharmacokinetics and drug development process for 4-Hydroxyisoleucine .

properties

IUPAC Name

(2S,3R)-2-amino-4-hydroxy-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4?,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCCDBFHNMXNME-DSDZBIDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347038
Record name (2S,3R)-2-Amino-4-hydroxy-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyisoleucine

CAS RN

781658-23-9
Record name (2S,3R)-2-Amino-4-hydroxy-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-4-hydroxy-3-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxyisoleucine
Reactant of Route 2
4-Hydroxyisoleucine
Reactant of Route 3
4-Hydroxyisoleucine
Reactant of Route 4
4-Hydroxyisoleucine
Reactant of Route 5
4-Hydroxyisoleucine
Reactant of Route 6
4-Hydroxyisoleucine

Citations

For This Compound
2,580
Citations
L Jette, L Harvey, K Eugeni, N Levens - Current opinion in …, 2009 - europepmc.org
… that the major isomer of 4-hydroxyisoleucine, an atypical branched-… 4-Hydroxyisoleucine was demonstrated to stimulate glucose-… insulin secretion, 4-hydroxyisoleucine reduced insulin …
Number of citations: 96 europepmc.org
T Narender, A Puri, T Khaliq, R Saxena… - Bioorganic & medicinal …, 2006 - Elsevier
… Fowden 17 was the first to isolate and identify the unusual amino acid, 4-hydroxyisoleucine … discovered that the major isomer, that is, 2S,3R,4S of 4-hydroxyisoleucine induces insulin …
C Broca, M Manteghetti, R Gross, Y Baissac… - European Journal of …, 2000 - Elsevier
4-Hydroxyisoleucine, a peculiar amino acid extracted from fenugreek seeds and never found in mammalian tissues, exhibits interesting insulinotropic activity. To investigate the …
Y Sauvaire, P Petit, C Broca, M Manteghetti… - Diabetes, 1998 - Am Diabetes Assoc
… a new insulinotropic compound, 4-hydroxyisoleucine. This amino acid … 4-Hydroxyisoleucine increases glucose-induced insulin … The stimulating effect of 4-hydroxyisoleucine was strictly …
Number of citations: 426 diabetesjournals.org
L Fowden, HM Pratt, A Smith - Phytochemistry, 1973 - Elsevier
… as (2S, 3R, 4R)-4-hydroxyisoleucine. This compound has not been reported previously as a … The 4-hydroxyisoleucine content of fenugreek increases during the growth of seedlings and …
S Fuller, JM Stephens - Advances in Nutrition, 2015 - academic.oup.com
… Diosgenin, 4-hydroxyisoleucine, and the fiber component of the plant are the most intensively studied bioactive constituents present in fenugreek. These compounds have been …
Number of citations: 145 0-academic-oup-com.brum.beds.ac.uk
MI Zafar, F Gao - BioDrugs, 2016 - Springer
4-Hydroxyisoleucine (4-HIL) is a compound found in Trigonella foenum-graecum (fenugreek) seeds, which have been used as part of traditional medicine to treat diabetes mellitus. The …
C Broca, R Gross, P Petit, Y Sauvaire… - American Journal …, 1999 - journals.physiology.org
… We have recently shown in vitro that 4-hydroxyisoleucine (4-OH-Ile), an amino acid … we have recently reported that 4-hydroxyisoleucine (4-OH-Ile), an amino acid extracted and …
AB Singh, AK Tamarkar, Shweta… - Natural product …, 2010 - Taylor & Francis
… -dyslipidemic properties of 4-hydroxyisoleucine, an unusual amino … 4-Hydroxyisoleucine, when given orally to these mice at 50 … These results indicate that 4-hydroxyisoleucine exhibits …
C Haefelé, C Bonfils, Y Sauvaire - Phytochemistry, 1997 - Elsevier
… made of the enzyme in fenugreek implicated in the biosynthesis of 4-hydroxyisoleucine, … The reaction showed that 4-hydroxyisoleucine formation is dependent on the presence of Fe 2+, …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.